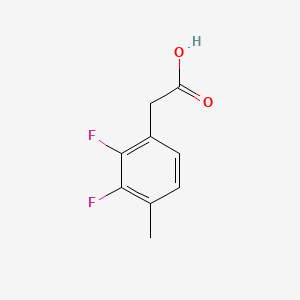

2,3-二氟-4-甲基苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

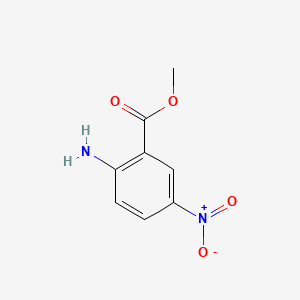

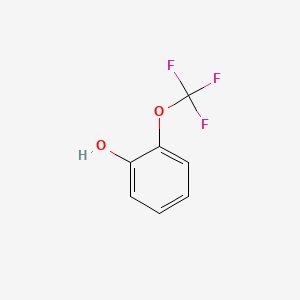

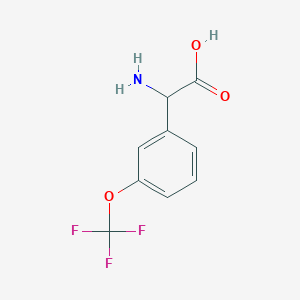

2,3-Difluoro-4-methylphenylacetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These compounds contain a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. In the case of 2,3-difluoro-4-methylphenylacetic acid, the phenyl ring is further substituted with two fluorine atoms at the 2nd and 3rd positions and a methyl group at the 4th position.

Synthesis Analysis

The synthesis of related phenylacetic acid derivatives can provide insight into potential synthetic routes for 2,3-difluoro-4-methylphenylacetic acid. For instance, 2-fluoro-2-phenylacetic acid was synthesized from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture . Similarly, 3,4-(methylenedioxy)phenylacetic acid was synthesized via a three-step reaction starting from piperonal aldehyde . Another related compound, 2,4,5-trifluorophenylacetic acid, was synthesized from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate through substitution and hydrolysis decarboxylation processes . These methods suggest that the synthesis of 2,3-difluoro-4-methylphenylacetic acid could involve a strategic selection of starting materials and the use of halogenation, substitution, and decarboxylation reactions.

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is characterized by the presence of a benzene ring and an acetic acid moiety. The substitution of fluorine atoms and a methyl group on the benzene ring of 2,3-difluoro-4-methylphenylacetic acid would influence its electronic properties and steric hindrance. The fluorine atoms are highly electronegative, which would affect the electron density distribution on the molecule and potentially its reactivity .

Chemical Reactions Analysis

Phenylacetic acid derivatives can undergo various chemical reactions typical of aromatic compounds and carboxylic acids. The presence of fluorine atoms in the molecule could make the compound a candidate for nucleophilic aromatic substitution reactions, where the fluorine atoms could be replaced by other nucleophiles . The acetic acid moiety could also participate in esterification and amidation reactions, as demonstrated by the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-difluoro-4-methylphenylacetic acid would be influenced by its molecular structure. The presence of fluorine atoms would likely increase the acidity of the acetic acid moiety due to the inductive effect. The compound's solubility in organic solvents and water would be determined by the balance between the hydrophobic benzene ring and the hydrophilic carboxylic acid group. The melting and boiling points would be affected by the molecular weight and the presence of substituents on the aromatic ring .

科学研究应用

电化学氟化

在Ilayaraja等人(2008年)的研究中,研究了烷基苯乙酸酯的选择性电化学氟化,包括类似于2,3-二氟-4-甲基苯乙酸的衍生物。在优化条件下,该过程产生了氟化苯乙酸,展示了电化学方法在合成二氟有机化合物方面的实用性。研究突出了取代基和操作条件在实现单氟和二氟酯高选择性方面的作用,为复杂氟化分子的合成提供了见解(Ilayaraja, Manivel, Velayutham, & Noel, 2008)。

二氟伪肽的合成

Gouge、Jubault和Quirion(2004年)利用涉及溴二氟乙酸乙酯和手性噁唑烷的Reformatsky型反应合成了2,2-二氟-3-(2-羟基-1 R -苯乙基氨基)-3 S -苯丙酸。该化合物作为Ugi反应中的前体,用于制备各种二氟伪肽,展示了二氟酸在肽合成中的应用。该研究说明了如何将二氟氨基酸并入更大分子中,扩展了设计新型肽类模拟物的工具(Gouge, Jubault, & Quirion, 2004)。

环己亚乙二胺衍生物的荧光性质

Sun Xiao-qiang(2010年)描述了使用2,3-二氟苯乙酸作为起始物质合成具有荧光性质的环己亚乙二胺衍生物。这项研究展示了二氟苯乙酸在生物化学应用中创建荧光探针的潜力。通过用二氟苯基基团修饰环己亚乙二胺,该研究有助于开发用于成像和传感应用的新材料(Sun Xiao-qiang, 2010)。

安全和危害

This compound is classified as an irritant, and it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(12)13)9(11)8(5)10/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMLKJRXFGXFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378916 |

Source

|

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylphenylacetic acid | |

CAS RN |

261763-47-7 |

Source

|

| Record name | 2,3-Difluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)

![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)